N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine
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Overview
Description
N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine is a heterocyclic compound that features a piperazine ring substituted with a thietan-3-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine typically involves the reaction of 1,4-dimethylpiperazine with a suitable thietan-3-amine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction can be carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4-Dimethylpiperazin-2-yl)methyl]benzenesulfonamide
- N-[(1,4-Dimethylpiperazin-2-yl)methyl]acetamide
- N-[(1,4-Dimethylpiperazin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide
Uniqueness
N-((1,4-Dimethylpiperazin-2-yl)methyl)thietan-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H21N3S |
---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
N-[(1,4-dimethylpiperazin-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H21N3S/c1-12-3-4-13(2)10(6-12)5-11-9-7-14-8-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
PELRVYVGSRJQLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(C1)CNC2CSC2)C |
Origin of Product |
United States |
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